molecular formula C20H13ClN2O4 B302972 N-(2-chlorophenyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide

N-(2-chlorophenyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B302972
M. Wt: 380.8 g/mol
InChI Key: OYQTXSUWTPCBEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that belongs to the class of isoindoline carboxamides. It has gained significant attention from the scientific community due to its potential applications in various fields, including drug discovery and development, medicinal chemistry, and pharmaceuticals. This compound has shown promising results in scientific research, making it a subject of interest for many researchers.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide involves the inhibition of DNA topoisomerases, which results in the accumulation of DNA damage and ultimately leads to cell death. It has also been found to inhibit the activity of several other enzymes, including protein kinase C and protein kinase A, which are involved in various cellular processes.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of several viruses. It has also been found to have a neuroprotective effect, which makes it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chlorophenyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its potent inhibitory activity against several enzymes, which makes it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on N-(2-chlorophenyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide. One of the potential applications of this compound is in the development of novel anticancer drugs. Further studies are needed to explore the full potential of this compound as an anticancer agent and to determine its efficacy and safety in clinical trials. Additionally, the neuroprotective effect of this compound needs to be further investigated to determine its potential applications in the treatment of neurodegenerative diseases. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in various scientific research applications.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide involves the reaction of 2-chloroaniline with 2-furanmethanamine, followed by the reaction with phthalic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain a pure form of the compound.

Scientific Research Applications

N-(2-chlorophenyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential applications in drug discovery and development. Several studies have shown that this compound exhibits anticancer, anti-inflammatory, and antiviral activities. It has been found to be a potent inhibitor of several enzymes, including topoisomerase I and II, which are essential for DNA replication and transcription. This makes it a promising candidate for the development of anticancer drugs.

properties

Product Name

N-(2-chlorophenyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide

Molecular Formula

C20H13ClN2O4

Molecular Weight

380.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C20H13ClN2O4/c21-16-5-1-2-6-17(16)22-18(24)12-7-8-14-15(10-12)20(26)23(19(14)25)11-13-4-3-9-27-13/h1-10H,11H2,(H,22,24)

InChI Key

OYQTXSUWTPCBEF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CO4)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CO4)Cl

Origin of Product

United States

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